molecular formula C6H6N2O3 B14888022 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid

2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B14888022
M. Wt: 154.12 g/mol
InChI Key: FVGPOMMNQJCPPO-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring fused with an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions . For example, a typical synthesis might involve the reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones, including 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid, can be optimized using solvent-free conditions and reusable catalysts. For instance, the use of Montmorillonite-KSF as a catalyst has been reported to provide high yields and short reaction times . This method is not only efficient but also environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted pyrimidinones.

Scientific Research Applications

2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be attributed to the inhibition of enzymes involved in cell proliferation, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Oxo-1,2-dihydropyrimidin-5-yl)acetic acid include other dihydropyrimidinones such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with biological targets. Its combination of a pyrimidine ring with an acetic acid moiety provides distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(2-oxo-1H-pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C6H6N2O3/c9-5(10)1-4-2-7-6(11)8-3-4/h2-3H,1H2,(H,9,10)(H,7,8,11)

InChI Key

FVGPOMMNQJCPPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)N1)CC(=O)O

Origin of Product

United States

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